molecular formula C22H16ClN3O2 B1671871 Indibulin CAS No. 204205-90-3

Indibulin

カタログ番号: B1671871
CAS番号: 204205-90-3
分子量: 389.8 g/mol
InChIキー: SOLIIYNRSAWTSQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

インディブリンは、N-(ピリジン-4-イル)-[1-(4-クロロベンジル)-インドール-3-イル]-グリオキシル-アミドとしても知られており、ミクロチューブル阻害剤として作用する新規合成低分子です。細胞の細胞骨格の必須成分であるミクロチューブルを不安定化する能力で知られています。 タキサンやビンカアルカロイドなどの他のミクロチューブル阻害剤とは異なり、インディブリンは神経毒性を示さず、そのためがん治療の有望な候補となっています .

準備方法

合成経路と反応条件: インディブリンは、インドール誘導体から始まる複数段階のプロセスで合成されます。 最後のステップは、グリオキシル-アミド結合の形成です .

工業生産方法: インディブリンの具体的な工業生産方法は広く文書化されていませんが、合成は一般的に、縮合反応、求核置換反応、アミド結合形成などの標準的な有機合成技術を用います。 反応条件には、ジクロロメタンなどの溶媒と、炭素上のパラジウムなどの触媒の使用が含まれることが多いです .

化学反応の分析

反応の種類: インディブリンは、主にミクロチューブル阻害剤としての役割に関連する反応を起こします。これらには次のものがあります。

一般的な試薬と条件:

主要な生成物: インディブリンの反応の主な生成物は、ミクロチューブルの重合阻害であり、がん細胞の細胞周期停止とアポトーシスを引き起こします .

4. 科学研究への応用

インディブリンは、化学、生物学、医学、産業の分野において、特に幅広い科学研究への応用があります。

作用機序

インディブリンは、ミクロチューブルを形成するタンパク質であるチューブリンに結合することで効果を発揮します。この結合は、チューブリンがミクロチューブルに重合するのを防ぎ、ミクロチューブルネットワークの不安定化につながります。 その結果、細胞は有糸分裂を完了することができず、G2/M期で細胞周期停止し、その後アポトーシスを起こします . インディブリンは、特にがん細胞でより多く存在する修飾されていないチューブリンを標的とするため、神経毒性のリスクを軽減します .

6. 類似化合物の比較

インディブリンは、神経毒性がないために、ミクロチューブル阻害剤の中でもユニークです。類似の化合物には、次のものがあります。

インディブリンは、成熟した神経系と非神経系のチューブリンを区別できるため、これらの他の化合物とは異なり、副作用が少なく、がん治療の有望な候補となっています .

生物活性

Indibulin, also known as ZIO-301 or D-24851, is a novel synthetic microtubule destabilizer that has garnered attention for its potential as an anti-cancer agent. It operates through a unique mechanism by binding to tubulin, inhibiting microtubule polymerization, and arresting cell growth, particularly at the G2/M phase of the cell cycle. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and its safety profile.

This compound's mechanism involves targeting specific subsets of microtubules. Unlike traditional microtubule inhibitors such as taxanes and vinca alkaloids, this compound does not bind to acetylated (mature neuronal) tubulins. This selectivity is crucial as it minimizes neurotoxic side effects commonly associated with other anti-mitotic agents. The binding site of this compound appears to be inaccessible on mature neuronal microtubules due to posttranslational modifications, allowing it to discriminate between neuronal and non-neuronal tubulin .

Key Mechanistic Findings:

  • Microtubule Dynamics : this compound dampens microtubule dynamics, leading to reduced dynamic instability in live cells. It increases catastrophe and rescue frequencies while significantly diminishing overall dynamicity .
  • Cell Cycle Arrest : this compound induces mitotic arrest by activating spindle checkpoint proteins (e.g., Mad2 and BubR1), which are critical for proper chromosome segregation during cell division .
  • Apoptosis Induction : Treatment with this compound has been shown to lead to apoptosis-mediated cell death in various cancer cell lines, further supporting its role as a potent anti-cancer agent .

Efficacy in Cancer Models

This compound has demonstrated significant anti-tumor activity across a variety of cancer types in both in vitro and in vivo studies. Here are some notable findings:

In Vitro Studies

  • MCF-7 Breast Cancer Cells : this compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 150 nM, effectively blocking cell cycle progression at mitosis and inducing apoptosis .
  • Non-Small Cell Lung Cancer (A549) : Strong synergistic effects were observed when this compound was combined with erlotinib (an EGFR inhibitor) and carboplatin, enhancing cytotoxicity compared to either agent alone .

In Vivo Studies

  • Yoshida AH13 Rat Sarcoma Model : this compound induced complete tumor remission, showcasing its potent antitumor capabilities in preclinical settings .
  • Xenograft Models : In models of advanced solid tumors, this compound has shown promising results without significant neurotoxicity, suggesting its potential for clinical application .

Synergistic Effects with Other Chemotherapeutics

This compound has been studied for its synergistic effects when combined with other chemotherapeutic agents:

  • Vinblastine : In MCF-7 cells, this compound produced a synergistic antiproliferative effect when used alongside vinblastine, indicating potential for combination therapy .
  • Tamoxifen and 5-FU : Enhanced cytotoxic effects were noted when this compound was combined with these agents in breast cancer models .

Safety Profile

One of the most compelling aspects of this compound is its minimal neurotoxicity. Preclinical studies indicate that it does not disrupt mature neuronal microtubules due to its selective binding properties. This feature distinguishes it from other microtubule inhibitors that often result in peripheral neuropathy as a side effect . During Phase I clinical trials, only limited hematologic toxicity was observed without major neurotoxic symptoms reported .

Summary Table of Biological Activity

FeatureDetail
Chemical Name N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid
Mechanism Microtubule destabilization; G2/M phase arrest
IC50 (MCF-7) ~150 nM
Synergistic Agents Erlotinib, vinblastine, carboplatin
Neurotoxicity Minimal; discriminates between neuronal/non-neuronal tubulins
Clinical Trials Phase I ongoing; promising results in solid tumors

特性

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c23-16-7-5-15(6-8-16)13-26-14-19(18-3-1-2-4-20(18)26)21(27)22(28)25-17-9-11-24-12-10-17/h1-12,14H,13H2,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLIIYNRSAWTSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174368
Record name Indibulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204205-90-3
Record name Indibulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204205903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indibulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06169
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indibulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDIBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80K4H2RB8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Indibulin
Reactant of Route 2
Reactant of Route 2
Indibulin
Reactant of Route 3
Reactant of Route 3
Indibulin
Reactant of Route 4
Reactant of Route 4
Indibulin
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Indibulin
Reactant of Route 6
Reactant of Route 6
Indibulin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。